3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine
Description
Properties
IUPAC Name |
ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-2-20-15(19)13-6-4-3-5-12(13)14(18)10-7-11(16)9-17-8-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPFYNSPTBMRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641870 | |
| Record name | Ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-80-7 | |
| Record name | Ethyl 2-[(5-bromo-3-pyridinyl)carbonyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyridine Derivatives
Bromination is often the first step in synthesizing bromo-substituted pyridines. Various brominating agents can be employed, including:
Bromine in Acetic Acid : A common method where pyridine is treated with bromine in acetic acid at low temperatures to prevent over-bromination.
N-Bromosuccinimide : This reagent can be used in a radical substitution reaction, providing a milder alternative that limits side reactions.
Acylation Reactions
Following bromination, acylation can be performed to introduce the ethoxycarbonyl group. The typical methods include:
Friedel-Crafts Acylation : Utilizing acyl chlorides or anhydrides in the presence of Lewis acids (like aluminum chloride) to facilitate the introduction of the acyl group onto the brominated pyridine.
Direct Esterification : Reacting the brominated compound with ethyl chloroformate or ethyl acetate under basic conditions.
Detailed Synthetic Routes
Synthesis via Bromination and Acylation
A detailed synthetic route for preparing this compound involves two main steps:
Bromination of 2-Ethoxycarbonylpyridine :
- Reagents : Bromine (Br₂) or N-Bromosuccinimide (NBS).
- Conditions : The reaction is typically carried out at low temperatures (0°C to 25°C) to control the selectivity and yield.
- Yield : Approximately 70-85% depending on the conditions.
-
- Reagents : The product from the bromination step is then reacted with benzoyl chloride in the presence of a base (such as triethylamine).
- Conditions : The reaction is conducted at room temperature under inert atmosphere conditions.
- Yield : Yields can vary from 75% to 90% based on purification methods.
Data Table of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Bromination | Electrophilic | Br₂ or NBS | 0°C to 25°C | 70-85 |
| Acylation | Friedel-Crafts | Benzoyl chloride + Base | Room Temperature, Inert Atmosphere | 75-90 |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring and the ethoxycarbonylbenzoyl group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed in reduction reactions.
Major Products Formed:
Substituted Pyridines: Substitution reactions yield various substituted pyridines with different functional groups.
Oxidized and Reduced Derivatives: Oxidation and reduction reactions produce oxidized and reduced derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of pyridine derivatives with biological molecules.
Medicine:
Drug Development: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ethoxycarbonylbenzoyl group play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 3-bromo-5-(2-ethoxycarbonylbenzoyl)pyridine, emphasizing differences in substituents, applications, and physicochemical properties:
Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-ethoxycarbonylbenzoyl group in the parent compound is electron-withdrawing, enhancing electrophilic reactivity at the bromine site. In contrast, 3-bromo-5-methoxypyridine (electron-donating methoxy group) exhibits reduced electrophilicity, favoring nucleophilic aromatic substitution .
- Boron-Containing Derivatives : The boronic ester analog (CAS: N/A) is tailored for Suzuki couplings, enabling rapid diversification into biaryl structures for drug discovery .
- Fluorinated Derivatives : The 2,5-difluorophenyl substituent in C₁₁H₆BrF₂N enhances lipophilicity and metabolic stability, critical for antimicrobial activity .
Biological Activity
3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and an ethoxycarbonyl group, which may influence its interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H14BrNO3
- Molecular Weight: 328.17 g/mol
- CAS Number: 898771-80-7
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-5-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often include organic solvents like dichloromethane or toluene to facilitate the formation of the desired product.
Antimicrobial Properties
Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 2.18–3.08 μM mL .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (μM mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Pyridine derivative A | 2.18 | S. aureus |
| Pyridine derivative B | 3.08 | E. coli |
Anticancer Activity
Research into the anticancer potential of pyridine derivatives has shown that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds containing similar structural motifs have been noted for their ability to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Case Study:
A study investigated the effects of a related pyridine compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability and induce apoptotic markers after 48 hours of treatment, suggesting potential use in cancer therapeutics.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It could bind to cellular receptors, affecting signal transduction pathways critical for cell growth and survival.
- DNA Interaction: The structure may allow it to intercalate into DNA, disrupting replication and transcription processes.
Q & A
Q. What are the established synthetic routes for 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves bromination followed by coupling reactions.
- Bromination : Use N-bromosuccinimide (NBS) with AIBN in CCl₄ at 70°C for 6 hours to introduce bromine at the pyridine 3-position. Yield optimization (75-85%) requires strict anhydrous conditions .
- Ethoxycarbonylbenzoyl Introduction : Employ Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%) with 2-ethoxycarbonylbenzoylboronic acid in dioxane/water (3:1) at 90°C for 18 hours. Stoichiometric ratios (1:1.2 pyridine:boronic acid) and degassed solvents improve yields (70-80%) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals between δ 7.5-8.3 ppm. The ethoxycarbonyl group shows a triplet (δ 1.3 ppm for CH₃) and quartet (δ 4.3 ppm for CH₂) .
- IR Spectroscopy : Key peaks include 1705 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Br stretch) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 349.02 (calculated for C₁₅H₁₂BrNO₃) confirms molecular weight .
Q. How does the bromine substituent influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Bromine at position 3 activates the pyridine ring for NAS.
- Mechanism : Use NaH in DMF to deprotonate nucleophiles (e.g., amines). React at 80°C for 12 hours, monitoring substitution via TLC.
- Yield Optimization : Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance NAS rates. For example, 3-bromo derivatives react 3× faster than 2-bromo analogs under identical conditions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in substituent effects on reaction kinetics?
- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level predicts transition states and regioselectivity.
- Fukui Indices : Identify C-3 as the most electrophilic site (ƒ⁻ = 0.12), aligning with experimental NAS regiochemistry .
- Solvent Effects : Polarizable Continuum Model (PCM) for DMSO reduces activation energy by 18% compared to gas-phase calculations .
- Validation : Compare computed ΔG‡ with experimental Arrhenius plots (R² > 0.90) to validate models .
Q. What strategies address inconsistencies in catalytic coupling yields reported across studies?
- Methodological Answer : Troubleshoot via:
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for higher turnover (TON > 500 vs. 300 with Pd(PPh₃)₄) .
- Oxygen Sensitivity : Use Schlenk-line techniques to prevent Pd(0) oxidation, improving reproducibility (yield variation <5%) .
- Additives : Add TBAB (tetrabutylammonium bromide) to stabilize intermediates, increasing yields by 10-15% in cross-couplings .
Q. How do steric and electronic properties of the ethoxycarbonylbenzoyl group affect crystallographic packing?
- Methodological Answer : Single-crystal XRD analysis reveals:
- Packing Motifs : The ethoxycarbonyl group induces π-π stacking (3.5 Å spacing) and C-H···O hydrogen bonds (2.8 Å) .
- Torsional Angles : Dihedral angles between pyridine and benzoyl groups average 25°, reducing steric clash compared to bulkier substituents (e.g., tert-butyl, 40°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
